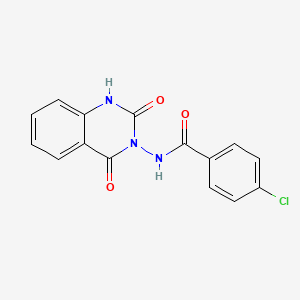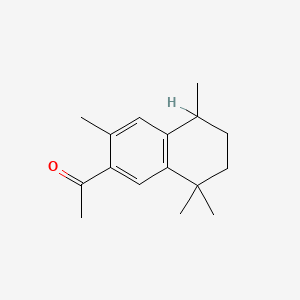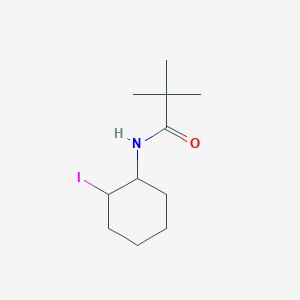
n-(2-Iodocyclohexyl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide: is an organic compound characterized by the presence of an iodinated cyclohexyl ring and a dimethylpropanamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide typically involves the iodination of a cyclohexyl precursor followed by the introduction of the dimethylpropanamide group. One common method involves the reaction of cyclohexene with iodine in the presence of a suitable catalyst to form 2-iodocyclohexanol. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions: N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The iodinated cyclohexyl ring can be oxidized to form corresponding ketones or alcohols.
Reduction: The compound can be reduced to remove the iodine atom, yielding cyclohexyl derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium azide (NaN3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-iodocyclohexanone or 2-iodocyclohexanol.
Reduction: Formation of cyclohexyl-2,2-dimethylpropanamide.
Substitution: Formation of various substituted cyclohexyl derivatives.
科学的研究の応用
N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The iodinated cyclohexyl ring can interact with enzymes and receptors, modulating their activity. The dimethylpropanamide group may enhance the compound’s solubility and bioavailability, facilitating its effects on biological systems.
類似化合物との比較
- N-(2-Bromocyclohexyl)-2,2-dimethylpropanamide
- N-(2-Chlorocyclohexyl)-2,2-dimethylpropanamide
- N-(2-Fluorocyclohexyl)-2,2-dimethylpropanamide
Comparison: N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its brominated, chlorinated, and fluorinated counterparts. The larger atomic radius and higher electronegativity of iodine can lead to different chemical and biological properties, making this compound distinct in its applications and effects.
特性
CAS番号 |
4916-80-7 |
|---|---|
分子式 |
C11H20INO |
分子量 |
309.19 g/mol |
IUPAC名 |
N-(2-iodocyclohexyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H20INO/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14) |
InChIキー |
SGNUQPHCBJCFJK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1CCCCC1I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


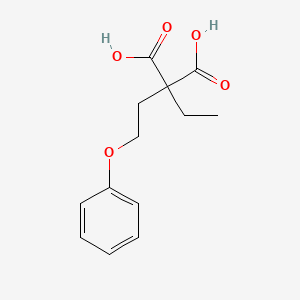
![Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate](/img/structure/B14000425.png)
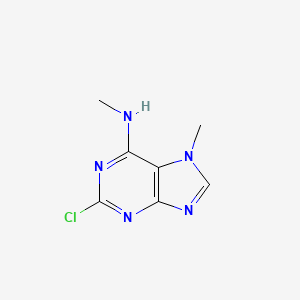
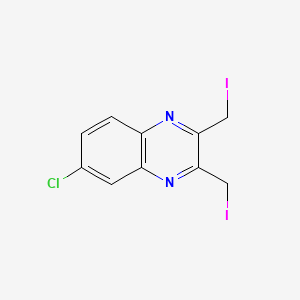
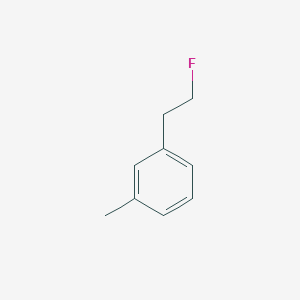
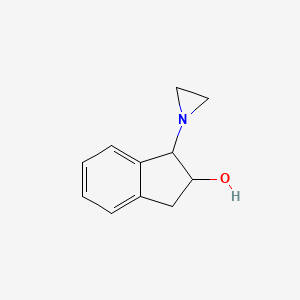

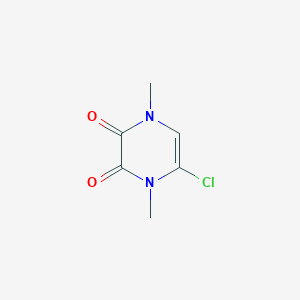
![5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14000455.png)
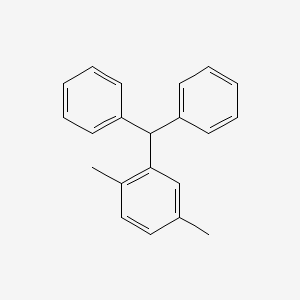
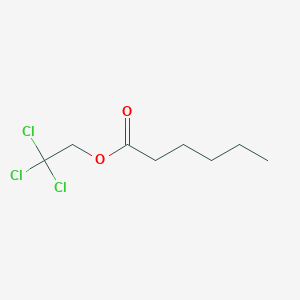
![5-(p-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B14000478.png)
